molecular formula C10H20Cl2N4O B5906985 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate

Katalognummer: B5906985
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: XRFMAERMTQKDBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group and a piperazinyl moiety. Its dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name

4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFMAERMTQKDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate typically involves the reaction of ethylpyrimidine with piperazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate has been investigated for its potential as a drug candidate in various therapeutic areas:

  • Antimicrobial Activity : Recent studies have highlighted its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neurological Disorders

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates its potential as an anxiolytic or antipsychotic agent due to its ability to modulate receptor activity .

Enzyme Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit specific kinases involved in disease pathways, such as PfGSK3 and PfPK6, which are critical targets in malaria treatment . The compound's IC50 values indicate significant potency, suggesting further exploration in drug development.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound was tested against multiple bacterial strains, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters assessed the effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis via the mitochondrial pathway, with a notable decrease in cell viability at concentrations of 10 µM. The study concluded that further investigation into its mechanism could yield valuable insights for cancer therapy.

Wirkmechanismus

The mechanism of action of 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related piperazine derivatives are critical for understanding its unique properties.

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name (CAS Number) Similarity Score Key Structural Differences Pharmacological Relevance
4-Methylpiperazin-1-amine dihydrochloride (40675-60-3) 0.95 Lacks pyrimidine ring and ethyl group Intermediate in kinase inhibitor synthesis
Piperazine-1,4-diamine hydrochloride (45628-31-7) 0.85 Diamine backbone; no pyrimidine/ethyl substituents Chelating agent; polymer synthesis
Piperazine-1,4-diamine hydrate (1314973-40-4) 0.85 Hydrated form; no aromatic pyrimidine core Solubility enhancer in drug formulations
4-(Prop-2-yn-1-yl)piperazin-1-amine (56964-23-9) 0.86 Propargyl substituent; no pyrimidine Click chemistry applications

Key Observations:

4-Methylpiperazin-1-amine dihydrochloride (Similarity: 0.95) shares the dihydrochloride salt form and piperazine backbone but lacks the pyrimidine ring and ethyl group. This difference likely reduces its ability to engage in π-π stacking interactions, a feature critical for binding to aromatic-rich enzyme active sites (e.g., kinases or proteases) .

Piperazine-1,4-diamine derivatives (Similarity: 0.85–0.85) exhibit lower structural complexity, which may limit their utility in targeted therapies compared to the pyrimidine-containing target compound.

Mechanistic Insights from Research on Analogous Compounds

Enzyme Modulation: Calpain-Caspase Cross-Talk

Studies on DY-9760e, a piperazine-containing neuroprotectant, demonstrate that piperazine derivatives can inhibit calpain-induced apoptosis by stabilizing calpastatin, a natural calpain inhibitor . However, the absence of DY-9760e’s indazole and imidazole moieties may limit its efficacy in crossing the blood-brain barrier .

Solubility and Bioavailability

The dihydrochloride hydrate form of the target compound likely improves aqueous solubility compared to non-ionic analogs (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine), facilitating its use in in vitro assays. This property is shared with 4-methylpiperazin-1-amine dihydrochloride (Similarity: 0.95), which is widely used in pharmaceutical intermediates .

Limitations and Contradictions in Available Data

For instance, 4-methylpiperazin-1-amine dihydrochloride lacks the pyrimidine ring, which is often critical for DNA/RNA interaction or kinase inhibition.

Absence of Direct Studies: No evidence directly addresses the target compound’s pharmacological profile, requiring extrapolation from analogs.

Biologische Aktivität

4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C10H16N4·2HCl·H2O
  • Molecular Weight : 232.17 g/mol
  • SMILES Notation : CC(C)N1C(=NC(=N1)C)N2CCNCC2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 4-ethyl-6-(1-piperazinyl)pyrimidine. This compound has shown:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits an MIC ranging from 0.5 to 4 µg/mL against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
  • Mechanism of Action : The antibacterial action is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . This makes it a promising candidate for developing new antibacterial agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

  • Activity Against Fungi : In laboratory settings, it has demonstrated effectiveness against fungi such as Candida albicans, with results indicating a potency comparable to established antifungals like Amphotericin B .
  • Mechanism : The antifungal activity is linked to the disruption of fungal cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has gained attention due to their ability to target various cancer cell lines:

  • Cell Lines Tested : Studies have shown that 4-ethyl-6-(1-piperazinyl)pyrimidine affects cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits key signaling pathways involved in tumor growth, such as the EGFR pathway .

Case Study 1: Antibacterial Efficacy

A study conducted by Kumari et al. focused on synthesizing pyrimidine-piperazine hybrids. They reported that their synthesized compounds, including 4-ethyl-6-(1-piperazinyl)pyrimidine, showed promising antibacterial activity against resistant strains. The study utilized a series of assays to confirm the efficacy and mechanism of action through DNA gyrase inhibition .

Case Study 2: Anticancer Research

Research published in MDPI highlighted the anticancer properties of various pyrimidine derivatives. In vitro experiments demonstrated that 4-ethyl-6-(1-piperazinyl)pyrimidine could significantly inhibit cell proliferation in several cancer types by inducing cell cycle arrest at the G2/M phase .

Summary of Research Findings

Activity TypeMIC/IC50 RangeKey FindingsReference
Antibacterial0.5 - 4 µg/mLEffective against MRSA and VRE
AntifungalComparable to Amphotericin BEffective against Candida albicans
AnticancerLow micromolar rangeInduces apoptosis; inhibits EGFR signaling

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting a pyrimidine precursor (e.g., 4-chloro-6-ethylpyrimidine) with piperazine under reflux in anhydrous ethanol, followed by hydrochlorination to form the dihydrochloride salt. Hydration is achieved by controlled exposure to moisture or using aqueous workup. Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via 1H^1H-NMR (e.g., characteristic piperazinyl proton signals at δ 2.5–3.5 ppm) and mass spectrometry (expected molecular ion peak for C10H18Cl2N4H2OC_{10}H_{18}Cl_2N_4·H_2O) . Purity can be assessed using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and in desiccators. Monitor degradation via:
  • Thermogravimetric analysis (TGA) : To assess hydrate stability and water loss thresholds.
  • X-ray diffraction (XRD) : Detect polymorphic changes.
  • UV-Vis spectroscopy : Track absorbance shifts indicative of decomposition.
    For long-term storage, use airtight containers with desiccants and store at 2–8°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example:
  • Use Gaussian 16 with the B3LYP functional to calculate activation energies for piperazine substitution on the pyrimidine ring.
  • Employ molecular dynamics simulations (e.g., GROMACS) to predict solvent effects on reaction kinetics.
    Pair computational results with Design of Experiments (DoE) to empirically optimize parameters like temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from structural analogs or impurities. Address this by:
  • Reproducibility checks : Use standardized assays (e.g., kinase inhibition with ATP-Glo™) and compare against reference compounds.
  • Impurity profiling : Quantify residual solvents or byproducts via GC-MS and correlate with bioactivity outliers.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., modifying the ethyl or piperazinyl groups) to isolate pharmacophoric motifs .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Crystallization optimization : Screen antisolvents (e.g., tert-butyl methyl ether) to improve crystal habit and filterability.
    Scale-down studies using microreactors can identify critical parameters (e.g., mixing efficiency) before pilot-scale production .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons).
  • Principal component analysis (PCA) : Identify confounding variables (e.g., solvent batch effects) .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer :
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets.
  • CRISPR/Cas9 knockouts : Generate target-deficient cell lines to assess dependency.
  • Metabolomics : Perform LC-MS-based profiling to trace downstream metabolic perturbations (e.g., altered purine/pyrimidine levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.